molecular formula C12H24N2O3 B2391277 Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate CAS No. 1785180-23-5

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Cat. No.: B2391277
CAS No.: 1785180-23-5
M. Wt: 244.335
InChI Key: GKHJLEOESCXPEP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminooxyethyl group, and a piperidine ring. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with an appropriate aminooxyethyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxyethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is unique due to the presence of the aminooxyethyl group, which imparts specific reactivity and biological activity. This group allows the compound to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

tert-butyl 4-(2-aminooxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)6-9-16-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJLEOESCXPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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